
(R)-1,2,3,4-tetrahydronaphthalen-2-ol
Overview
Description
®-1,2,3,4-tetrahydronaphthalen-2-ol is an organic compound that belongs to the class of naphthalenes. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by a tetrahydronaphthalene ring system with a hydroxyl group (-OH) attached to the second carbon atom. Its unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,2,3,4-tetrahydronaphthalen-2-ol can be achieved through several methods. One common approach involves the reduction of 1,2,3,4-tetrahydronaphthalene-2-one using chiral catalysts to ensure the production of the ®-enantiomer. Another method includes the asymmetric hydrogenation of 1,2,3,4-tetrahydronaphthalene, followed by oxidation to introduce the hydroxyl group at the desired position.
Industrial Production Methods
In industrial settings, the production of ®-1,2,3,4-tetrahydronaphthalen-2-ol often involves the use of large-scale catalytic hydrogenation processes. These processes utilize metal catalysts such as palladium or platinum to facilitate the hydrogenation of naphthalene derivatives under controlled conditions. The choice of catalyst and reaction conditions is crucial to achieving high yields and enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
®-1,2,3,4-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, yielding tetrahydronaphthalene.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.
Major Products
Oxidation: Produces 1,2,3,4-tetrahydronaphthalene-2-one or 1,2,3,4-tetrahydronaphthalene-2-carbaldehyde.
Reduction: Yields tetrahydronaphthalene.
Substitution: Results in halogenated or aminated derivatives of tetrahydronaphthalene.
Scientific Research Applications
Pharmaceutical Applications
Chiral Synthesis Intermediate
(R)-1,2,3,4-tetrahydronaphthalen-2-ol is utilized as a chiral building block in the synthesis of various pharmaceutical compounds. Its unique stereochemistry allows for the selective synthesis of enantiomerically pure compounds, which are crucial for drug efficacy and safety. For example:
- Antiparkinsonian Agents : The compound serves as an intermediate in the synthesis of drugs like Sumanirole, which is used in treating Parkinson's disease. The enantioselective synthesis of such compounds is critical for their therapeutic effectiveness .
- Antileishmanial Properties : Research has indicated that tetrahydronaphthylazoles derived from this compound exhibit antileishmanial activity. The ability to resolve racemic mixtures into their active enantiomers enhances their biological activity .
Organic Synthesis
Asymmetric Synthesis
This compound plays a pivotal role in asymmetric synthesis processes. Its use has been documented in several innovative synthetic methodologies:
- Enzymatic Resolutions : Lipase-catalyzed resolutions have been employed to obtain enantiomerically pure forms of tetrahydronaphthalen-2-ols from racemic mixtures. This method showcases the compound's versatility as a substrate for biocatalysis .
- Copper-Catalyzed Hydroboration : A notable method involves the regio- and enantioselective hydroboration of 1,2-dihydroquinolines using copper catalysts. This approach yields high enantioselectivities (up to 98% ee) and can be adapted for synthesizing other complex organic molecules .
Case Study 1: Synthesis of Antiparkinsonian Drugs
In a study conducted on the synthesis of Sumanirole, this compound was used as a key intermediate. The researchers demonstrated that using this compound allowed for the production of highly effective antiparkinsonian agents with improved selectivity and reduced side effects compared to racemic mixtures.
Case Study 2: Biocatalytic Processes
A recent investigation into the use of this compound in biocatalytic processes highlighted its effectiveness in producing chiral alcohols with high yields and enantioselectivities. The study utilized immobilized acetophenone reductase from Geotrichum candidum, showcasing how this compound can facilitate green chemistry practices by reducing waste and improving reaction conditions .
Mechanism of Action
The mechanism of action of ®-1,2,3,4-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with enzymes and receptors, potentially modulating their activity. Its chiral nature also means that it can exhibit enantioselective interactions, leading to different biological effects depending on the enantiomer.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-tetrahydronaphthalene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
1,2,3,4-tetrahydronaphthalene-2-one: Contains a ketone group instead of a hydroxyl group, leading to different reactivity and applications.
2-naphthol: Has a similar hydroxyl group but lacks the tetrahydronaphthalene ring system.
Uniqueness
®-1,2,3,4-tetrahydronaphthalen-2-ol is unique due to its chiral nature and the presence of both a hydroxyl group and a tetrahydronaphthalene ring system. This combination of features makes it a versatile compound for various chemical and biological applications, distinguishing it from other similar compounds.
Biological Activity
(R)-1,2,3,4-tetrahydronaphthalen-2-ol, also known as (R)-tetrahydronaphthol (THN), is a bicyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
This compound is characterized by its naphthalene backbone with a hydroxyl group at the 2-position. Its stereochemistry is crucial for its biological activity, influencing interactions with various biological targets.
1. Antioxidant Activity
THN exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals and reduce oxidative stress in cellular models. This activity is primarily attributed to the hydroxyl group, which donates electrons to neutralize reactive oxygen species (ROS) .
2. Neuroprotective Effects
Research indicates that (R)-tetrahydronaphthalen-2-ol may protect neuronal cells from damage induced by oxidative stress and inflammation. It has been demonstrated to enhance cell viability and reduce apoptosis in neuroblastoma cells exposed to toxic agents . The underlying mechanism involves the modulation of signaling pathways associated with cell survival and inflammation.
3. Interaction with Receptors
Recent studies have identified THN as a ligand for various receptors, including dopamine receptors. Its binding affinity and efficacy vary depending on the receptor subtype. For instance, it has shown promising activity as a partial agonist at the D2 dopamine receptor, which is relevant for treating disorders such as schizophrenia and Parkinson's disease .
The biological effects of this compound are mediated through several mechanisms:
- Antioxidative Mechanism : THN enhances the expression of antioxidant enzymes through the activation of the Nrf2 pathway. This transcription factor regulates genes involved in cellular defense against oxidative damage .
- Neuroprotective Pathways : It modulates signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation in neuronal tissues .
- Receptor Modulation : By interacting with dopamine receptors, THN influences neurotransmitter release and neuronal excitability, contributing to its neuroprotective effects .
Case Study 1: Neuroprotection in Models of Oxidative Stress
In a study using SH-SY5Y neuroblastoma cells treated with hydrogen peroxide to induce oxidative stress, (R)-tetrahydronaphthalen-2-ol significantly reduced cell death by 40% compared to untreated controls. The study highlighted its potential as a therapeutic agent for neurodegenerative diseases characterized by oxidative damage .
Case Study 2: Dopaminergic Activity
A pharmacological evaluation demonstrated that THN acted as a partial agonist at D2 receptors with an IC50 value of 250 nM. This suggests potential utility in managing conditions like Parkinson's disease where dopaminergic signaling is disrupted .
Comparative Data Table
Properties
IUPAC Name |
(2R)-1,2,3,4-tetrahydronaphthalen-2-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10-11H,5-7H2/t10-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQYZECMEPOAPF-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2C[C@@H]1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348789 | |
Record name | (r)-beta-tetralol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7575-89-5 | |
Record name | (2R)-1,2,3,4-Tetrahydro-2-naphthalenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7575-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (r)-beta-tetralol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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